molecular formula C15H7BrF6N2O4 B13854854 N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide

N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide

Cat. No.: B13854854
M. Wt: 473.12 g/mol
InChI Key: ZPTDADZEWSPMHZ-UHFFFAOYSA-N
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Description

N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide is a complex organic compound known for its unique chemical structure and properties. This compound features a bromine atom, two trifluoromethyl groups, a hydroxyl group, and a nitro group attached to a benzamide core. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with a benzene derivative and introduce the functional groups through a series of reactions such as nitration, bromination, and trifluoromethylation. The final step often involves the formation of the benzamide linkage through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of functional groups such as the nitro and trifluoromethyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Bromo-3,5-difluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide
  • N-[4-Bromo-3,5-(trifluoromethyl)phenyl]-2-hydroxy-5-aminobenzamide
  • N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-methylbenzamide

Uniqueness

N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can influence its reactivity, binding interactions, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H7BrF6N2O4

Molecular Weight

473.12 g/mol

IUPAC Name

N-[4-bromo-3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide

InChI

InChI=1S/C15H7BrF6N2O4/c16-12-9(14(17,18)19)3-6(4-10(12)15(20,21)22)23-13(26)8-5-7(24(27)28)1-2-11(8)25/h1-5,25H,(H,23,26)

InChI Key

ZPTDADZEWSPMHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C(=C2)C(F)(F)F)Br)C(F)(F)F)O

Origin of Product

United States

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